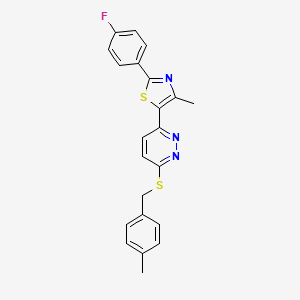![molecular formula C17H17F3N4O B2857179 2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2189434-74-8](/img/structure/B2857179.png)
2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one” is a complex organic molecule. It is related to a class of compounds known as pyridines . Pyridines are a class of compounds that have been used in the design of structures in medicinal chemistry . They exhibit a wide range of pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . It also contains a trifluoromethyl group, which consists of one carbon atom bonded to three fluorine atoms .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The presence of the trifluoromethyl group and the pyridine ring can influence its reactivity . For example, trifluoromethyl groups are known to undergo various reactions, including perfluoroalkylative pyridylation .Aplicaciones Científicas De Investigación
Toxicity and Environmental Impact
Research into compounds structurally related to the query compound, such as 5-amino-2-(trifluoromethyl)pyridine, has highlighted concerns regarding toxicity and environmental impact. For instance, a study documented a case of acute exposure leading to various health issues, underscoring the need for caution in industrial and agricultural applications to prevent occupational and environmental exposure (Tao et al., 2022).
Carcinogenic Potential of Related Compounds
Investigations into heterocyclic amines, which share a similar structural motif with the queried compound, have been conducted to understand their carcinogenic potential. These studies are crucial for assessing the safety of compounds present in cooked foods and their metabolites, aiming to mitigate their risk to human health (Ushiyama et al., 1991).
Pharmacological Applications
Although specific applications of "2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one" in pharmacology were not found, related research indicates the exploration of structurally similar compounds for their potential in treating various diseases. This includes studies on their metabolic pathways, mechanism of action, and efficacy in preclinical models, guiding the development of new therapeutic agents (Christopher et al., 2010).
Environmental and Human Exposure
Further research on the environmental presence and human exposure to compounds with similarities to the query chemical, particularly in agricultural settings, is vital for understanding their ecological footprint and potential health risks. This includes studying their occurrence in the environment, mechanisms of action, and long-term effects on both human health and biodiversity (Wakabayashi et al., 1993).
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its synthesis, reactivity, and potential biological activities. Given the pharmacological activities exhibited by related compounds, it could be of interest in the fields of medicinal chemistry and drug discovery .
Propiedades
IUPAC Name |
2-[[1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O/c18-17(19,20)13-4-5-15(21-7-13)23-8-11(9-23)10-24-16(25)6-12-2-1-3-14(12)22-24/h4-7,11H,1-3,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJKIJMMFYSVLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3CN(C3)C4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2857097.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-[3-methyl-4-(propan-2-yl)phenoxy]propan-2-ol dihydrochloride](/img/structure/B2857101.png)
![N-(4-acetylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2857103.png)

amine](/img/structure/B2857105.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2857109.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methoxyphenyl)piperidine-2,6-dione](/img/structure/B2857110.png)
![3-(4-Fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2857111.png)

![benzo[b]thiophen-2-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2857114.png)

![5-(2-chlorophenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2857117.png)

![2-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride](/img/structure/B2857119.png)